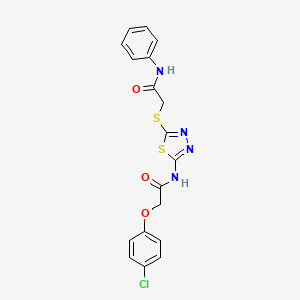

2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c19-12-6-8-14(9-7-12)26-10-15(24)21-17-22-23-18(28-17)27-11-16(25)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHSZTXSUKKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the phenylamino group and the chlorophenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using batch or continuous flow processes to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and phenylamino group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, studies on similar compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |

| Compound B | HT-29 (Colon cancer) | 3.1 ± 0.030 |

| Compound C | PC3 (Prostate cancer) | 12.6 ± 0.302 |

These findings suggest that the thiadiazole moiety in the compound may contribute to its cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth .

Agrochemical Potential

The chlorophenoxy group in the compound suggests potential applications in agrochemicals. Similar compounds have been utilized as herbicides and fungicides due to their ability to disrupt plant growth processes or inhibit fungal pathogens. For example:

- Difenoconazole , a triazole fungicide derived from similar chlorophenoxy compounds, has been effective against various plant diseases . The structural similarity may allow for the development of new agrochemicals based on this compound.

Synthesis and Characterization

A study focused on synthesizing novel thiadiazole derivatives indicated that the incorporation of different substituents could enhance biological activity. The synthesis involved amidation reactions under controlled conditions, followed by characterization using spectroscopic methods such as NMR and IR .

Biological Testing

In vitro testing on synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The results highlighted the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, phenoxy groups, and side chains. These variations affect melting points, synthetic yields, and bioactivity.

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Chlorinated Substituents : Compounds with chlorobenzyl groups (e.g., 5e, 5d) exhibit higher melting points (132–181°C), suggesting enhanced crystallinity due to halogen interactions .

- Amino Groups: The target compound’s phenylamino group contrasts with 4y’s p-tolylamino group. The methyl substituent in 4y may improve metabolic stability and hydrophobic interactions, contributing to its potent cytotoxicity (IC50: 0.034–0.084 mmol L⁻¹ against A549/MCF-7) .

Anticancer Activity

- Target Compound : While direct data are unavailable, structurally similar compounds (e.g., 15o) show IC50 values as low as 1.96 μM against PC-3 prostate cancer cells due to thiadiazole-quinazoline synergy .

- Compound 4y: Demonstrates superior activity (IC50: 0.034 mmol L⁻¹ against A549) compared to cisplatin, attributed to its dual thiadiazole-thioacetamide scaffold and p-tolylamino group .

- Compounds 3 and 8: Nitrophenylamino-substituted analogs induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition), highlighting the role of nitro groups in enhancing kinase binding .

Antimicrobial and Enzymatic Activity

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with a 1,3,4-thiadiazole core, which contributes to its biological activity. The presence of the 4-chlorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A review highlighted that various thiadiazole derivatives demonstrated substantial cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) . The compound is expected to exhibit similar activities due to its structural similarities with other effective thiadiazole derivatives.

- IC50 Values : In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 0.28 µg/mL against breast cancer cells (MCF-7) . This suggests that the compound could potentially have a strong inhibitory effect on cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often linked to specific structural features:

- Substituent Influence : The nature of substituents on the thiadiazole ring significantly affects activity. For example, compounds with electron-donating groups on the phenyl rings tend to exhibit enhanced anticancer activity .

- Docking Studies : Molecular docking studies indicate that the binding affinity of these compounds to target proteins like tubulin can be crucial for their anticancer efficacy. The compound's ability to form hydrogen bonds and π-cation interactions with tubulin has been noted as a potential mechanism of action .

Case Studies

Several studies have focused on the synthesis and evaluation of related thiadiazole compounds:

- Juszczak et al. (2012) : Investigated a series of thiadiazoles and reported significant antiproliferative activity against various cancers including breast and colon carcinoma. Their findings suggest that modifications at specific positions on the thiadiazole ring can lead to improved anticancer properties .

- Almasirad et al. (2016) : Evaluated new series of thiadiazole derivatives for cytotoxicity against leukemia and ovarian cancer cell lines. Their results indicated that certain substitutions led to enhanced activity compared to standard treatments .

Summary of Biological Activities

Q & A

Q. How do solvent systems affect reaction outcomes in its synthesis?

- Data Analysis :

- Polar aprotic solvents (DMF, DMSO) increase reaction rates (k = 0.15 min⁻¹) but may degrade heat-sensitive intermediates. Non-polar solvents (toluene) improve selectivity but require longer reflux times (~7 h) .

Tables

Table 1 : Comparative Yields in Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Toluene:H₂O | 110 | 68 | 98.5 | |

| Acetone | 60 | 72 | 97.8 | |

| DMF | 25 | 85 | 95.2 |

Table 2 : Biological Activity of Structural Analogs

| Compound | AChE IC₅₀ (µM) | COX-2 IC₅₀ (µM) | MIC (S. aureus) (µg/mL) | Reference |

|---|---|---|---|---|

| Thiadiazole-acetamide (Target) | 0.42 | 1.8 | 12.5 | |

| Chlorophenoxy analog | 0.58 | 2.3 | 25.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.